8-Bromo-2-chloro-6-iodoquinoline
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Overview
Description
8-Bromo-2-chloro-6-iodoquinoline is a heterocyclic aromatic compound with the molecular formula C9H4BrClIN. It is a derivative of quinoline, which is known for its wide range of applications in medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-chloro-6-iodoquinoline typically involves multi-step reactions starting from quinoline or its derivatives. Common synthetic routes include:
Halogenation Reactions: Sequential halogenation of quinoline derivatives using reagents such as bromine, chlorine, and iodine under controlled conditions.
Transition Metal Catalyzed Reactions:
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions and product purity .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-chloro-6-iodoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid under controlled temperatures.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .
Scientific Research Applications
8-Bromo-2-chloro-6-iodoquinoline has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anti-cancer, anti-microbial, and anti-inflammatory properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-Bromo-2-chloro-6-iodoquinoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
8-Bromo-2-chloro-6-fluoroquinoline: Similar in structure but with a fluorine atom instead of iodine.
8-Bromo-2-chloro-6-iodoquinazoline: Contains a quinazoline ring instead of a quinoline ring.
Uniqueness
8-Bromo-2-chloro-6-iodoquinoline is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
Molecular Formula |
C9H4BrClIN |
---|---|
Molecular Weight |
368.39 g/mol |
IUPAC Name |
8-bromo-2-chloro-6-iodoquinoline |
InChI |
InChI=1S/C9H4BrClIN/c10-7-4-6(12)3-5-1-2-8(11)13-9(5)7/h1-4H |
InChI Key |
GBRJZJNSEPNKMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C(C=C(C=C21)I)Br)Cl |
Origin of Product |
United States |
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